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Introduction

Fibroblast activation is a critical process in tissue repair and regeneration, but its dysregulation
is a hallmark of fibrotic diseases and the tumor microenvironment. A key surface marker and
modulator of fibroblast phenotype is CD90 (also known as Thy-1). This technical guide
provides an in-depth overview of the role of CD90 in fibroblast activation, focusing on key
signaling pathways, quantitative expression data, and detailed experimental protocols to aid in
the investigation of this important cellular process.

Data Presentation: Quantitative Analysis of CD90
Expression in Fibroblasts

The expression of CD90 is highly dynamic and context-dependent, often varying between
tissues and disease states. The following tables summarize key quantitative data on CD90
expression in fibroblast populations.

Table 1: CD90 Expression in Normal vs. Cancer-Associated Fibroblasts (CAFs)
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Tissue Type Comparison Method Key Findings Reference
CD90"i” cells
showed 20- to
CD90"hin vs. 30-fold higher
Prostate Cancer FACS, qPCR ) [1]
CD90"o" CAFs CD90 expression
than CD90"o"
cells.[1]
~2.4% of cells in
the tumor were
CD90.2+,
Tumor vs.
compared to
Breast Cancer Normal Flow Cytometry ) [2]
) ~30% in the
Mammary Tissue
normal

mammary fat
pad.[2]

Prostate Cancer

Cancer vs. Non- )
i Proteomics, IHC
Cancer Tissue

Increased
amount of
CD90/THY1 in
cancer
supernatants. A
layer of 5-10
CD90-positive
stromal cells was 13l
localized to
tumor glands,
compared to a
single cell layer
around benign

glands.

Table 2: CD90 Expression in Fibrotic vs. Normal Tissues
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Disease Model Tissue Method Key Findings Reference

Myofibroblasts in

fibroblastic

lesions are
Idiopathic CD90-negative,
Pulmonary Lung Not Specified while normal [4]
Fibrosis (IPF) lung fibroblasts

are

predominantly
CD90-positive.[4]

Significantly
increased
percentage of

_ _ N CD90+

Keloids Skin Not Specified ) ) [4]

fibroblasts in
keloids
compared to

normal tissue.[4]

CD90 expression

Systemic ] N positively
] Skin Not Specified ) [5]
Sclerosis correlates with
fibrosis.[5]

CD90 expression

Cholestatic Liver ) - positively
] Liver Not Specified ] [5]
Injury correlates with
fibrosis.[5]

Signaling Pathways Involving CD90 in Fibroblast
Activation

CD90 is a glycosylphosphatidylinositol (GPI)-anchored protein, and as such, lacks an
intracellular domain. Its signaling capabilities are mediated through interactions with other cell
surface and transmembrane proteins, primarily integrins.
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CD90-Integrin-RhoA Signaling Axis in
Mechanotransduction

CD90 plays a crucial role in how fibroblasts sense and respond to the stiffness of the
extracellular matrix (ECM), a key aspect of their activation. This is mediated through its
interaction with integrins, leading to the activation of the small GTPase RhoA.
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CD90-Integrin-RhoA signaling in mechanotransduction.

CD90-Integrin-FasL Signaling in Apoptosis Regulation

In certain contexts, particularly in normal tissue homeostasis, CD90 can promote fibroblast
apoptosis, a process that is often suppressed in fibrotic diseases. This is achieved through an
interaction with 3 integrins, leading to the upregulation of Fas Ligand (FasL).
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CD90-mediated regulation of fibroblast apoptosis via FasL.
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Experimental Protocols

Detailed methodologies for key experiments cited in the study of CD90 in fibroblast activation
are provided below.

Protocol 1: Isolation of CD90+ Fibroblasts by Magnetic-
Activated Cell Sorting (MACS)

This protocol outlines the enrichment of CD90-positive fibroblasts from a single-cell suspension
of tissue.

Materials:

 Single-cell suspension from tissue digest

» Buffer: PBS with 0.5% BSA and 2 mM EDTA
o CD90 MicroBeads (e.g., Miltenyi Biotec)

e MACS Columns and Separator

Procedure:

Cell Preparation: Start with a single-cell suspension of fibroblasts. Centrifuge at 300 x g for
10 minutes and resuspend the cell pellet in 80 pL of buffer per 10"7” total cells.

e Magnetic Labeling: Add 20 pL of CD90 MicroBeads per 1077~ total cells. Mix well and
incubate for 15 minutes at 2-8°C.

e Washing: Add 1-2 mL of buffer per 10"7” cells and centrifuge at 300 x g for 10 minutes.
Aspirate the supernatant completely.

e Resuspension: Resuspend the cell pellet in 500 uL of buffer.
e Magnetic Separation:

o Place a MACS column in the magnetic field of a MACS separator.
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o Prepare the column by rinsing with 500 pL of buffer.
o Apply the cell suspension onto the column.

o Wash the column with 3 x 500 pL of buffer. Collect the flow-through, which contains the
unlabeled (CD90-negative) cells.

o Remove the column from the separator and place it on a fresh collection tube.

o Pipette 1 mL of buffer onto the column and firmly push the plunger into the column to elute
the magnetically labeled (CD90-positive) cells.

Protocol 2: Flow Cytometry Analysis of CD90
Expression

This protocol describes the staining of fibroblasts for flow cytometric analysis of CD90 surface
expression.

Materials:

o Fibroblast cell suspension

» Staining Buffer: PBS with 1% BSA

» Blocking Buffer: Staining buffer with 10% human serum

e Primary Antibody: Fluorochrome-conjugated anti-human CD90 antibody (e.g., FITC, PE, or
APC conjugated)

« |sotype control antibody with the same fluorochrome

Flow cytometer
Procedure:

o Cell Preparation: Harvest fibroblasts and prepare a single-cell suspension. Aliquot
approximately 1 x 106" cells per tube.
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e Blocking: Resuspend cells in 100 pL of blocking buffer and incubate for 15 minutes at 4°C to
block non-specific antibody binding.

» Staining: Add the primary anti-CD90 antibody at the manufacturer's recommended
concentration. For the negative control, add the corresponding isotype control antibody to a
separate tube. Incubate for 30-60 minutes at 4°C in the dark.

e Washing: Add 2 mL of staining buffer to each tube and centrifuge at 300-400 x g for 5
minutes at 4°C. Discard the supernatant. Repeat the wash step twice.

o Acquisition: Resuspend the cell pellet in 300-500 pL of staining buffer and analyze on a flow
cytometer.

Protocol 3: Immunofluorescence Staining of CD90 in
Cultured Fibroblasts

This protocol details the visualization of CD90 expression in adherent fibroblast cultures.

Materials:

Fibroblasts cultured on glass coverslips or chamber slides
o PBS (Phosphate-Buffered Saline)

» Fixation Solution: 4% paraformaldehyde (PFA) in PBS

» Permeabilization Buffer: 0.1% Triton X-100 in PBS

» Blocking Buffer: 1% BSA in PBS

e Primary Antibody: Anti-CD90 antibody

e Secondary Antibody: Fluorochrome-conjugated secondary antibody against the primary
antibody's host species

e Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

¢ Mounting Medium
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Procedure:

e Cell Culture: Seed fibroblasts onto glass coverslips in a culture dish and grow to the desired
confluency.

o Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA for 15 minutes at room
temperature.

e Washing: Wash the cells three times with PBS for 5 minutes each.
e Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes.
e Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Dilute the primary anti-CD90 antibody in blocking buffer and
incubate with the cells overnight at 4°C in a humidified chamber.

e Washing: Wash the cells three times with PBS for 5 minutes each.

e Secondary Antibody Incubation: Dilute the fluorochrome-conjugated secondary antibody in
blocking buffer and incubate for 1 hour at room temperature in the dark.

¢ Nuclear Staining: Wash with PBS and then incubate with DAPI solution for 5 minutes.

e Mounting: Wash three times with PBS. Mount the coverslip onto a microscope slide using
mounting medium.

e Imaging: Visualize the staining using a fluorescence microscope.

Protocol 4: Western Blot Analysis of CD90

This protocol is for the detection of CD90 protein levels in fibroblast lysates.
Materials:
o Fibroblast cell pellet

e RIPA Lysis Buffer with protease inhibitors
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o BCA Protein Assay Kit

o Laemmli sample buffer

e SDS-PAGE gels and running buffer

o Transfer buffer and PVDF membrane

» Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-
20)

e Primary Antibody: Anti-CD90 antibody

e Secondary Antibody: HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

» Protein Extraction: Lyse fibroblast pellets in RIPA buffer on ice for 30 minutes. Centrifuge at
14,000 x g for 15 minutes at 4°C. Collect the supernatant.

» Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

o Sample Preparation: Mix 20-30 pg of protein with Laemmli sample buffer and boil for 5
minutes.

o SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the
bottom.

e Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

» Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

e Primary Antibody Incubation: Incubate the membrane with the primary anti-CD90 antibody
diluted in blocking buffer overnight at 4°C.

e Washing: Wash the membrane three times with TBST for 10 minutes each.
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e Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1
hour at room temperature.

o Detection: Wash the membrane as before. Apply the chemiluminescent substrate and
visualize the bands using an imaging system.

Protocol 5: Quantitative Real-Time PCR (qPCR) for CD90
MRNA Expression

This protocol is for quantifying the relative expression levels of CD90 mRNA in fibroblasts.

Materials:

Fibroblast cell pellet

RNA extraction kit

cDNA synthesis kit

SYBR Green or TagMan qPCR master mix

Forward and reverse primers for CD90 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

RNA Extraction: Isolate total RNA from fibroblast pellets using a commercial kit according to
the manufacturer's instructions.

o cDNA Synthesis: Reverse transcribe 1 pg of total RNA into cDNA using a cDNA synthesis Kkit.

o (PCR Reaction Setup: Prepare the gPCR reaction mix containing gPCR master mix, forward
and reverse primers (for CD90 or the housekeeping gene), and diluted cDNA.

e gPCR Run: Perform the gPCR on a real-time PCR system with appropriate cycling
conditions.

o Data Analysis: Determine the cycle threshold (Ct) values for CD90 and the housekeeping
gene. Calculate the relative expression of CD90 using the AACt method.
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Conclusion

CD90 is a multifaceted protein that plays a significant role in regulating fibroblast activation,
with implications for a wide range of physiological and pathological processes. Its expression
level can distinguish between different fibroblast subpopulations, and its signaling through
integrin-mediated pathways influences key cellular behaviors such as mechanotransduction
and apoptosis. The experimental protocols provided in this guide offer a robust framework for
researchers to investigate the intricate role of CD90 in fibroblast biology and its potential as a
therapeutic target in fibrotic diseases and cancer.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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